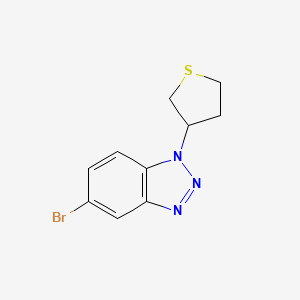
5-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole: is a synthetic organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of a bromine atom and a thiolan ring in its structure makes this compound particularly interesting for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1H-1,2,3-benzotriazole and 3-bromothiophene.
Bromination: The benzotriazole is brominated using bromine or a brominating agent to introduce the bromine atom at the desired position.
Cyclization: The brominated benzotriazole is then reacted with thiophene under specific conditions to form the thiolan ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The thiolan ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles such as amines and thiols can be used for substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Agents like sodium borohydride can be used for reduction.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzotriazoles can be formed.
Oxidation Products: Oxidation of the thiolan ring can lead to sulfoxides or sulfones.
Reduction Products: Reduction can yield thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Biological Probes: Used in the development of probes for biological imaging.
Medicine:
Drug Development: Investigated for its potential therapeutic properties.
Antimicrobial Activity: Evaluated for its activity against various microorganisms.
Industry:
Corrosion Inhibitors: Used in formulations to prevent corrosion in metals.
UV Stabilizers: Incorporated into materials to protect against UV degradation.
Wirkmechanismus
The mechanism of action of 5-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and thiolan ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways, affecting various biological processes.
Vergleich Mit ähnlichen Verbindungen
- 5-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole
- 5-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzofuran
- 5-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzothiazole
Comparison:
- Structural Differences: The presence of different heteroatoms (oxygen, sulfur, nitrogen) in the ring structures.
- Reactivity: Variations in reactivity due to the different electronic effects of the heteroatoms.
- Applications: Each compound may have unique applications based on its specific properties.
Eigenschaften
Molekularformel |
C10H10BrN3S |
|---|---|
Molekulargewicht |
284.18 g/mol |
IUPAC-Name |
5-bromo-1-(thiolan-3-yl)benzotriazole |
InChI |
InChI=1S/C10H10BrN3S/c11-7-1-2-10-9(5-7)12-13-14(10)8-3-4-15-6-8/h1-2,5,8H,3-4,6H2 |
InChI-Schlüssel |
YYJMNYGIVSSHTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC1N2C3=C(C=C(C=C3)Br)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-onehydrochloride](/img/structure/B13563744.png)
![N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide,trifluoroaceticacid](/img/structure/B13563754.png)
![2-[1-(1H-imidazol-1-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B13563757.png)
![5-Oxa-2-azaspiro[3.5]nonan-9-olhydrochloride](/img/structure/B13563761.png)
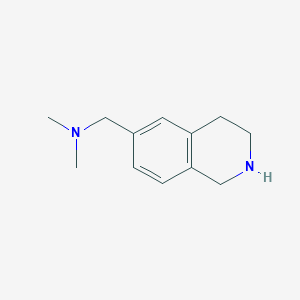


![(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid](/img/structure/B13563778.png)
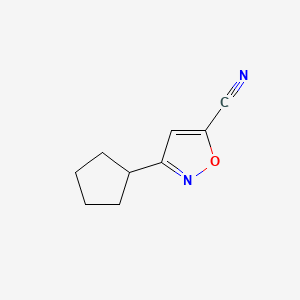
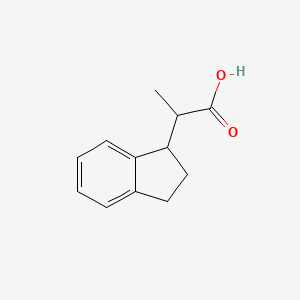
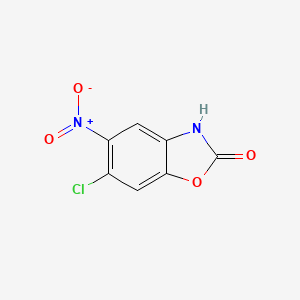
![6-[(Tert-butoxy)carbonyl]-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13563810.png)
![3-[1-(4-acetylphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B13563817.png)
